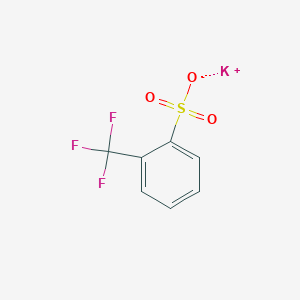

Potassium 2-(trifluoromethyl)benzenesulfonate

CAS No.: 917560-97-5

Cat. No.: VC2952880

Molecular Formula: C7H4F3KO3S

Molecular Weight: 264.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917560-97-5 |

|---|---|

| Molecular Formula | C7H4F3KO3S |

| Molecular Weight | 264.27 g/mol |

| IUPAC Name | potassium;2-(trifluoromethyl)benzenesulfonate |

| Standard InChI | InChI=1S/C7H5F3O3S.K/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13;/h1-4H,(H,11,12,13);/q;+1/p-1 |

| Standard InChI Key | YMZUKGOWUROXET-UHFFFAOYSA-M |

| SMILES | C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)[O-].[K+] |

| Canonical SMILES | C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)[O-].[K+] |

Introduction

Chemical Identity and Properties

Potassium 2-(trifluoromethyl)benzenesulfonate is characterized by its unique molecular structure, which includes a benzene ring substituted with both a trifluoromethyl group and a sulfonate group bound to a potassium counterion. This structural arrangement contributes to its distinctive chemical behavior and applications in various contexts .

Basic Identification Data

The compound possesses several key identifying characteristics that allow for its precise classification within chemical databases and research contexts.

Table 1: Identification Parameters of Potassium 2-(trifluoromethyl)benzenesulfonate

| Parameter | Value |

|---|---|

| CAS Number | 917560-97-5 |

| Molecular Formula | C₇H₄F₃KO₃S |

| Molecular Weight | 264.263 g/mol |

| Exact Mass | 263.947021 |

| IUPAC Name | Potassium 2-(trifluoromethyl)benzenesulfonate |

The molecular architecture of this compound features a benzene ring with a trifluoromethyl group at the ortho position and a sulfonate group, which forms an ionic bond with potassium . This configuration contributes to its distinctive chemical behavior and reactivity patterns in various reaction environments.

Physical Properties

While comprehensive physical property data for Potassium 2-(trifluoromethyl)benzenesulfonate remains limited in the available literature, several general characteristics can be established based on its structural features and chemical composition.

Table 2: Physical Properties

The compound requires storage under frozen conditions to maintain stability and prevent degradation over extended periods . This storage requirement indicates potential reactivity or sensitivity to environmental conditions that may affect its chemical integrity.

Molecular Structure and Chemical Bonding

Structural Features

The molecular structure of Potassium 2-(trifluoromethyl)benzenesulfonate incorporates several functional groups that contribute to its chemical behavior and applications.

The benzene ring serves as the core structural component, providing aromatic character and forming the scaffold for the attached functional groups. The trifluoromethyl group (CF₃) at the ortho position significantly influences the electron distribution within the molecule, creating electron-withdrawing effects that alter reactivity patterns.

The sulfonate group (SO₃⁻) provides a negative charge center that forms an ionic bond with the potassium counterion (K⁺). This ionic character contributes to the compound's solubility characteristics, particularly in polar and aqueous environments.

Electronic Effects

The trifluoromethyl group exerts substantial electronic effects on the aromatic ring system, primarily through inductive effects. This group's strong electron-withdrawing properties affect the electron distribution within the benzene ring, influencing reactivity patterns and interaction potentials with other chemical species.

The combination of the trifluoromethyl group and sulfonate functionality creates a molecule with dual chemical behavior potential, allowing it to participate in various chemical transformations and interact with different reaction partners in synthesis applications.

Applications in Scientific Research

Organic Synthesis Applications

Potassium 2-(trifluoromethyl)benzenesulfonate demonstrates significant utility in organic synthesis applications, particularly as a reagent or intermediate in preparing complex organic molecules. The compound's dual functionality—featuring both the trifluoromethyl group and sulfonate moiety—provides versatile chemical handles for further transformations.

The trifluoromethyl group, with its strong electron-withdrawing properties, can activate adjacent positions for nucleophilic attack or influence the regioselectivity of various reactions. This makes the compound valuable in designing synthetic routes that require specific reaction patterns or electronic influences.

Pharmaceutical Research

In pharmaceutical contexts, Potassium 2-(trifluoromethyl)benzenesulfonate serves as an important building block for developing drug candidates, particularly those requiring fluorinated substructures. The trifluoromethyl group enhances lipophilicity, allowing better penetration through biological membranes, which represents a critical factor in drug design and development.

The incorporation of fluorinated moieties into pharmaceutical compounds often improves metabolic stability and binding affinity to target receptors, making this compound valuable in medicinal chemistry applications focused on developing more effective therapeutic agents.

Material Science Applications

Within material science research, this compound contributes to the development of advanced materials with specific physical and chemical properties. The presence of the trifluoromethyl group can impart unique characteristics such as enhanced thermal stability, chemical resistance, and altered surface properties in resulting materials.

These properties make Potassium 2-(trifluoromethyl)benzenesulfonate valuable in research focused on creating high-performance materials for various technological applications, including specialized coatings, polymers, and functional materials with tailored properties.

Chemical Reactions and Mechanisms

Reactivity Patterns

The reactivity of Potassium 2-(trifluoromethyl)benzenesulfonate is significantly influenced by its structural features, particularly the electron-withdrawing trifluoromethyl group and the nucleophilic sulfonate functionality. These components create a molecule with dual reactivity potential, capable of participating in various reaction types depending on the conditions and reaction partners.

The compound can function as both a nucleophile and an electrophile under appropriate conditions, making it versatile in organic synthesis applications. The sulfonate group typically exhibits nucleophilic character, while positions on the aromatic ring may demonstrate electrophilic properties due to the influence of the trifluoromethyl substituent.

Reaction Types

Several reaction types are relevant to the chemistry of Potassium 2-(trifluoromethyl)benzenesulfonate:

-

Nucleophilic Substitution Reactions: The sulfonate group can act as a leaving group in nucleophilic substitution reactions, particularly when the compound is converted to its corresponding sulfonyl halide or similar activated derivatives.

-

Coupling Reactions: Under appropriate conditions and with suitable catalysts, the compound can participate in various coupling reactions, contributing the trifluoromethylphenyl moiety to larger molecular structures.

-

Functional Group Transformations: The sulfonate functionality can undergo conversion to other functional groups through appropriate reagents and conditions, enabling the synthesis of diverse trifluoromethylbenzene derivatives.

These reaction patterns highlight the compound's versatility in synthetic applications and its potential to serve as a building block for constructing more complex molecular architectures.

Structure-Property Relationships

Influence of Trifluoromethyl Group

The trifluoromethyl group significantly influences the physical and chemical properties of Potassium 2-(trifluoromethyl)benzenesulfonate. This substituent imparts several important characteristics to the compound:

-

Enhanced Lipophilicity: The presence of the trifluoromethyl group increases the lipophilic character of the molecule, affecting its solubility profile and interaction with biological membranes.

-

Electron-Withdrawing Effects: The strong electron-withdrawing nature of the CF₃ group alters the electron distribution within the aromatic ring, influencing reactivity patterns and acid-base properties.

-

Metabolic Stability: Compounds containing trifluoromethyl groups often demonstrate increased resistance to metabolic degradation, an important consideration in pharmaceutical applications.

These properties make trifluoromethylated compounds, including Potassium 2-(trifluoromethyl)benzenesulfonate, particularly valuable in various research contexts, especially in drug discovery and material science.

Role of Sulfonate Functionality

The sulfonate group contributes complementary properties to those provided by the trifluoromethyl substituent:

-

Enhanced Aqueous Solubility: The ionic character of the sulfonate salt improves water solubility, facilitating applications in aqueous environments.

-

Reactivity Potential: The sulfonate group can participate in various chemical transformations, serving as a functional handle for further modifications.

-

Interaction Capabilities: The anionic sulfonate can engage in electrostatic interactions with positively charged species, influencing binding characteristics in various contexts.

The combination of these properties creates a compound with dual-character potential, capable of functioning effectively across lipophilic and hydrophilic environments—a valuable attribute in pharmaceutical and material science applications.

Research Significance and Future Directions

Current Research Landscape

Recent research highlights the importance of fluorinated compounds like Potassium 2-(trifluoromethyl)benzenesulfonate in enhancing chemical stability and reactivity in various applications. The incorporation of trifluoromethyl groups has become increasingly important in pharmaceutical development, agrochemical research, and materials science.

The compound's unique properties make it valuable for developing high-performance materials and reagents with specialized functions. These applications leverage the distinctive electronic and physical properties conferred by the trifluoromethyl group in combination with the sulfonate functionality.

Future Research Directions

Several promising research directions emerge from the current understanding of Potassium 2-(trifluoromethyl)benzenesulfonate and related compounds:

-

Expanded Synthetic Applications: Further exploration of this compound's utility in complex organic synthesis, particularly in developing fluorinated pharmaceutical candidates.

-

Structure-Activity Relationship Studies: Systematic investigation of how the position and environment of the trifluoromethyl and sulfonate groups affect chemical behavior and biological activity.

-

Material Science Applications: Development of specialized materials incorporating the trifluoromethylbenzenesulfonate moiety to achieve specific performance characteristics.

-

Green Chemistry Approaches: Investigation of more environmentally friendly synthesis methods for preparing trifluoromethylated compounds, addressing sustainability concerns in chemical manufacturing.

These research directions reflect the continuing importance of fluorinated compounds in various scientific fields and the potential for compounds like Potassium 2-(trifluoromethyl)benzenesulfonate to contribute to advances in chemistry, materials science, and pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume